molecular formula C12H17P B14160462 Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- CAS No. 61169-16-2

Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)-

Cat. No.: B14160462
CAS No.: 61169-16-2
M. Wt: 192.24 g/mol
InChI Key: IKNHRICOLDRQQV-JXMROGBWSA-N
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Description

Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- is an organophosphorus compound with the molecular formula C₁₂H₁₇P and a molecular weight of 192.2371 g/mol . This compound is characterized by the presence of a phosphorane group bonded to a trimethyl(3-phenyl-2-propenylidene) moiety. It is known for its unique chemical structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- typically involves the reaction of appropriate phosphine precursors with alkenyl or aryl halides under specific conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- undergoes various types of chemical reactions, including:

Scientific Research Applications

Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- involves its interaction with molecular targets through its phosphorane group. This interaction can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The pathways involved in its mechanism of action depend on the specific reactions and conditions under which it is used .

Comparison with Similar Compounds

Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- can be compared with other similar compounds, such as:

Properties

CAS No.

61169-16-2

Molecular Formula

C12H17P

Molecular Weight

192.24 g/mol

IUPAC Name

trimethyl-[(E)-3-phenylprop-2-enylidene]-λ5-phosphane

InChI

InChI=1S/C12H17P/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-11H,1-3H3/b10-7+

InChI Key

IKNHRICOLDRQQV-JXMROGBWSA-N

Isomeric SMILES

CP(=C/C=C/C1=CC=CC=C1)(C)C

Canonical SMILES

CP(=CC=CC1=CC=CC=C1)(C)C

Origin of Product

United States

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